molecular formula C14H12N2O3S B231842 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole

Katalognummer B231842
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: ZJLBIFJXLJQEOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields of research. This compound is also known as MNIM and has been found to possess several unique properties that make it an attractive candidate for various scientific experiments.

Wirkmechanismus

MNIM inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by other signaling molecules. This inhibition of PKC activity has been found to have various physiological effects, such as the prevention of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNIM have been extensively studied, and it has been found to have several effects on various cellular processes. MNIM has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using MNIM in lab experiments is its specificity towards PKC. MNIM has been found to specifically inhibit PKC activity, making it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using MNIM is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of MNIM in scientific research. One potential direction is the use of MNIM as a potential treatment for cancer. MNIM has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Another potential direction is the use of MNIM in the study of various cellular processes, such as cell growth, differentiation, and apoptosis. MNIM's specificity towards PKC makes it a valuable tool for studying the role of PKC in these processes.
Conclusion:
In conclusion, 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole is a valuable compound that has been extensively studied by scientists due to its potential applications in various fields of research. MNIM's specificity towards PKC makes it a valuable tool for studying the role of PKC in various cellular processes. MNIM's unique properties make it a potential candidate for various scientific experiments, and its future applications in scientific research are promising.

Synthesemethoden

The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole involves the reaction of 4-methoxy-1-naphthalene sulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole has been used in various scientific research applications such as in the study of protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. MNIM has been found to inhibit PKC activity, making it a valuable tool for studying the role of PKC in various cellular processes.

Eigenschaften

Molekularformel

C14H12N2O3S

Molekulargewicht

288.32 g/mol

IUPAC-Name

1-(4-methoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C14H12N2O3S/c1-19-13-6-7-14(12-5-3-2-4-11(12)13)20(17,18)16-9-8-15-10-16/h2-10H,1H3

InChI-Schlüssel

ZJLBIFJXLJQEOG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.